Pyrimidine nucleosiden

Pyrimidine nucleosides are a class of organic compounds that play crucial roles in biological processes, particularly in the replication and transcription of genetic material. These molecules consist of pyrimidine rings (cytosine or thymine) attached to a five-carbon sugar (ribofuranose or deoxyribofuranose), forming ribosyl- or deoxyribosyl-pyrimidine nucleosides, respectively. They serve as key components in the formation of RNA and DNA, ensuring accurate genetic information transfer.

In pharmaceutical applications, pyrimidine nucleosides are utilized in antiviral and anticancer therapies due to their ability to interfere with viral replication and tumor cell growth. For instance, acyclovir, a well-known anti-herpesvirus drug, is structurally related to cytidine and thymidine. Additionally, fluorouracil (5-FU), an antitumor drug, mimics uracil in DNA synthesis, leading to abnormal DNA replication and cell death.

These compounds are also extensively studied for their potential in gene therapy, as they can be used to deliver therapeutic genes into cells. Their diverse applications highlight the importance of pyrimidine nucleosides in both fundamental biological research and clinical medicine.

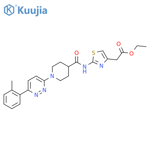

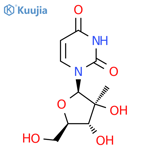

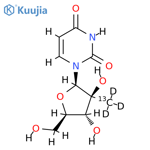

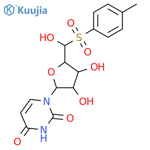

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

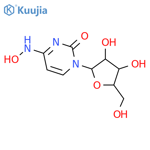

|

| 13491-41-3 | C9H13N3O6 |

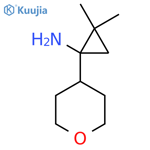

|

| 13491-47-9 | C11H15N3O6 |

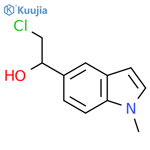

|

2'-O-(2-Methoxyethyl)-uridine | 223777-15-9 | C12H18N2O7 |

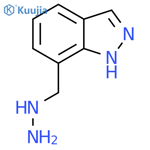

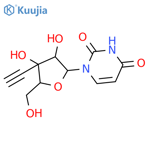

|

3'-C-ethynyluridine | 180300-49-6 | C11H12N2O6 |

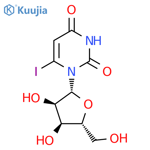

|

6-Iodo-uridine | 105967-11-1 | C9H11IN2O6 |

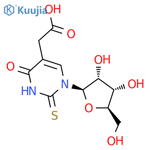

|

5-(carboxymethyl)-1-beta-D-ribofuranosyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 58479-77-9 | C11H14N2O7S |

|

5-hydroxycytidine | 39638-73-8 | C9H13N3O6 |

|

1-β-D-Arabinofuranosyluracil-2-C-methyl | 114262-49-6 | C10H14N2O6 |

|

1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C | 1256490-38-6 | C10H14N2O6 |

|

5'-Tosyl-Uridine | 24380-35-6 | C16H18N2O8S |

Gerelateerde literatuur

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

Aanbevolen leveranciers

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten